Binding Affinity Benchmark for CPY Probes
In a 2018 study developing a novel non-peptide probe (CPY-P3) for CPY, N-Succinyl-Ile-Ile-Trp-AMC (Suc-IIW-AMC) was used as the standard comparator [1]. The study found that CPY-P3 exhibited approximately 12-fold higher binding affinity for CPY compared to Suc-IIW-AMC, while their catalytic efficiencies (kcat/Km) were comparable [1]. This data quantitatively establishes Suc-IIW-AMC as a key benchmark substrate for CPY research, providing a validated reference point for characterizing new CPY-targeting molecules [1].
| Evidence Dimension | Binding Affinity (Relative) |
|---|---|
| Target Compound Data | 1 (Reference) |
| Comparator Or Baseline | CPY-P3 (Novel non-peptide probe) |
| Quantified Difference | CPY-P3 showed about 12-fold higher binding affinity |
| Conditions | In vitro fluorogenic assay with purified Carboxypeptidase Y (CPY) enzyme, monitoring AMC fluorescence. |
Why This Matters
This direct, quantitative comparison from a peer-reviewed study confirms the utility of N-Succinyl-Ile-Ile-Trp-AMC as a validated reference standard, essential for benchmarking new CPY assays or probes.
- [1] Li, Y., et al. (2018). Fluorogenic and chromogenic detection of carboxypeptidase Y with a nonpeptide-based small-molecule probe. Sensors and Actuators B: Chemical, 269, 127-134. View Source
